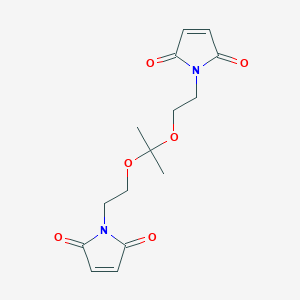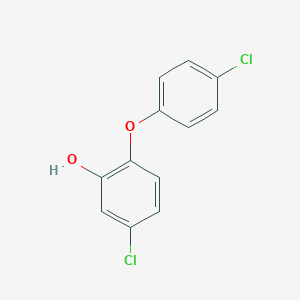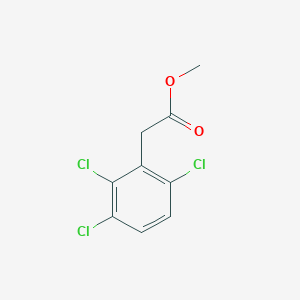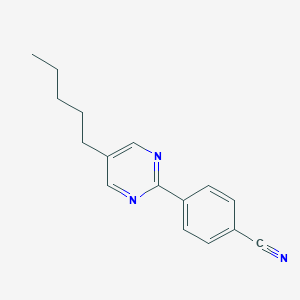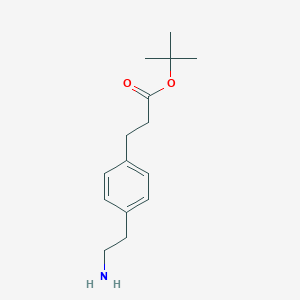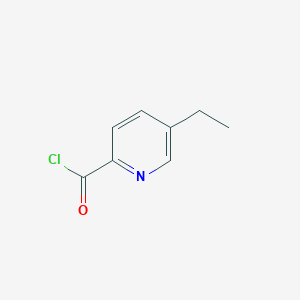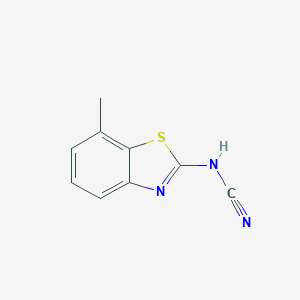
3-(苄氧基)-2-甲基-4H-吡喃-4-酮
概述
描述
3-(benzyloxy)-2-methyl-4H-pyran-4-one is a chemical compound belonging to the class of organic compounds known as pyrans. These compounds are characterized by a 6-membered heterocyclic ring containing one oxygen atom and five carbon atoms. The presence of the benzyloxy group and the methyl group on the pyran ring modifies its chemical and physical properties, making it a compound of interest for various chemical syntheses and studies.
Synthesis Analysis
The synthesis of derivatives related to 3-(benzyloxy)-2-methyl-4H-pyran-4-one involves multi-component reactions, showcasing the versatility and efficiency of modern organic synthesis techniques. For example, an efficient synthesis of 3-(3-benzyl-2-(phenylimino)-2,3-dihydrothiazol-4-yl)-6-methyl-4-(2-oxo-2-phenylethoxy)-3,4-dihydro-2H-pyran-2-one derivatives has been achieved via a one-pot, two-step approach, highlighting the mild reaction conditions and high yields of products (Bade & Vedula, 2015).
Molecular Structure Analysis
Molecular and crystal structure analyses of pyran derivatives provide insights into their conformation and the impact of substituents on their structural arrangement. For instance, X-ray diffraction analysis has been used to determine the molecular and crystal structure of substituted 2-amino-5,6,7,8-tetrahydro-4H-benzo[b]pyrans, illustrating the significance of structural elucidation in understanding compound properties (Shestopalov et al., 2003).
科学研究应用
合成和衍生物形成:
- Marshall, Cable, and Botting (2009)报道了从吡喃酮前体合成各种取代苯酚的研究,包括3-(苄氧基)-2-甲基-4H-吡喃-4-酮。他们在常规和微波加热方法下使用了各种原核亲核试剂,如叔丁醇和叔丁氧化钾(Marshall et al., 2009)。
抗微生物应用:
- Saraei等人(2016)合成了基于5-苄氧基-2-(羟甲基)-4H-吡喃-4-酮的新型丙烯酸酯单体,并评估了它们的抗菌和抗真菌活性。他们发现了中等到良好的活性,表明在抗微生物应用中具有潜在用途(Saraei et al., 2016)。
合成方法学改进:
- Bade和Vedula(2015)描述了使用3-(苄氧基)-2-甲基-4H-吡喃-4-酮高效合成复杂吡喃酮衍生物。这项研究展示了该化合物在促进潜在生物活性分子合成中的作用(Bade & Vedula, 2015)。
芳香化合物的合成:
- Takao, Endo, and Horie (1993)利用3-苄氧基-2-甲基-4H-吡喃-4-酮在钯催化下合成了5-芳基-3-羟基-4H-吡喃-4-酮,展示了该化合物在创建芳香和潜在药理学相关结构中的实用性(Takao et al., 1993)。
潜在肌肉松弛剂:
- Atkinson等人(1979)合成了一系列具有3-羟基-4H-吡喃-4-酮核的化合物,包括3-(苄氧基)-2-甲基-4H-吡喃-4-酮的衍生物。值得注意的是,其中一种化合物,曲酸胺,被发现具有骨骼肌松弛活性,表明可能具有治疗应用(Atkinson et al., 1979)。
属性
IUPAC Name |
2-methyl-3-phenylmethoxypyran-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-10-13(12(14)7-8-15-10)16-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQDVCPYRCOKNMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CO1)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363412 | |
| Record name | 3-(benzyloxy)-2-methyl-4H-pyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61049-69-2 | |
| Record name | 3-Benzyloxy-2-methyl-4-pyrone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61049-69-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(benzyloxy)-2-methyl-4H-pyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


